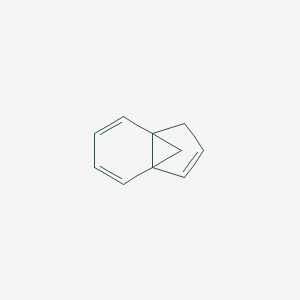![molecular formula C11H15F3Si B14748680 Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- CAS No. 458-07-1](/img/structure/B14748680.png)
Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- is an organosilicon compound known for its unique chemical properties and applications. It is a colorless liquid that is primarily used as a reagent in organic chemistry for the introduction of the trifluoromethyl group. This compound is significant due to its ability to participate in various chemical reactions, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- typically involves the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent, which serves as a halogen acceptor . This method ensures the efficient formation of the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of advanced catalytic systems and controlled environments to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound reacts with aldehydes and ketones to form trimethylsilyl ethers, which can be hydrolyzed to produce trifluoromethyl methanols.
Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl group is introduced into different organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts such as tetrabutylammonium fluoride or potassium tert-butoxide, which facilitate the nucleophilic addition of the trifluoromethyl group to carbonyl compounds . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.
Major Products
The major products formed from these reactions include trifluoromethylated alcohols and ketones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- involves the generation of a highly reactive trifluoromethide intermediate in the presence of catalytic amounts of fluoride ions . This intermediate then attacks carbonyl compounds to form alkoxide anions, which are subsequently silylated to give the final products. The compound’s ability to sequester the trifluoromethide intermediate in a reversibly-generated complex plays a crucial role in controlling the reaction rate and ensuring high selectivity .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(phenyl)silane: This compound is similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Tetramethylsilane: Another related compound, but without the trifluoromethyl group, making it less reactive and less useful in trifluoromethylation reactions.
Uniqueness
Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- stands out due to its ability to introduce the trifluoromethyl group into organic molecules, a feature that is not shared by its similar counterparts. This unique property makes it an indispensable reagent in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals .
Propiedades
Número CAS |
458-07-1 |
|---|---|
Fórmula molecular |
C11H15F3Si |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
trimethyl-[[3-(trifluoromethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C11H15F3Si/c1-15(2,3)8-9-5-4-6-10(7-9)11(12,13)14/h4-7H,8H2,1-3H3 |
Clave InChI |
DLPFDFKYZUHCPC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1=CC(=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


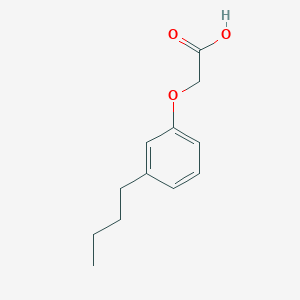

![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)

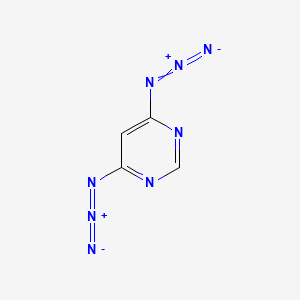
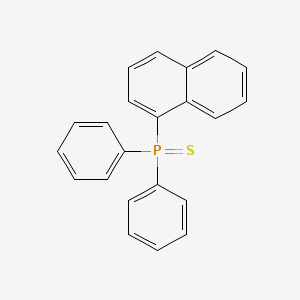
![calcium;(Z,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14748633.png)
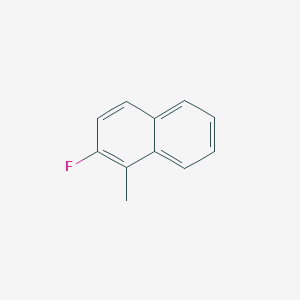
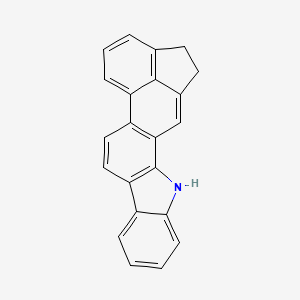
![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)
